molecular formula C20H18BrN3O3 B3310528 4-bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide CAS No. 946208-56-6

4-bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Cat. No.: B3310528
CAS No.: 946208-56-6
M. Wt: 428.3 g/mol
InChI Key: DRLXDJOHVCRRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a benzamide derivative featuring a 4-bromo-substituted benzene ring linked via an amide bond to an ethyloxy-pyridazine moiety. This compound’s synthesis likely involves coupling 4-bromobenzoyl chloride with a pyridazine-containing amine intermediate, analogous to procedures described in (e.g., THF/pyridine-mediated reactions) .

Key structural attributes include:

  • 4-Methoxyphenyl substituent: Modulates electronic effects and solubility.

Properties

IUPAC Name

4-bromo-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3/c1-26-17-8-4-14(5-9-17)18-10-11-19(24-23-18)27-13-12-22-20(25)15-2-6-16(21)7-3-15/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLXDJOHVCRRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzamide moiety and a pyridazine ring, which may contribute to its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H18BrN3O5. The structure can be represented as follows:

  • Molecular Structure :
    C23H18BrN3O5\text{C23H18BrN3O5}

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that the methoxyphenyl group enhances binding affinity to certain targets, while the pyridazine component may modulate the compound's overall activity.

Potential Mechanisms:

  • Inhibition of kinase activity, particularly in pathways related to cancer proliferation.
  • Modulation of receptor activity associated with inflammatory responses.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on benzamide derivatives have shown their potential as selective inhibitors of MEK kinases, which are crucial in cancer cell signaling pathways .

Compound Target Activity Reference
This compoundMEK KinaseInhibition of phosphorylation
Benzamide Derivative XDHFRDownregulation of cell growth

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives similar to this compound inhibited cell proliferation in various cancer cell lines. These findings suggest a promising application in targeted cancer therapies.
  • Mechanistic Insights : Another investigation highlighted the role of the methoxy group in enhancing the binding affinity to specific targets, leading to increased potency against tumor cells.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that compounds similar to 4-bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide may exhibit antitumor properties by inhibiting key enzymes involved in cancer cell proliferation. For example, benzamide derivatives have shown efficacy in inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.
  • Antimicrobial Properties : Research indicates that the compound may possess antimicrobial activity against various pathogens. The presence of the pyridazine ring and methoxy group enhances its interaction with biological targets, potentially leading to the development of new antimicrobial agents.

The biological activity of this compound is attributed to its unique structural features:

  • Mechanism of Action : The methoxyphenyl group may enhance lipophilicity, improving bioavailability and facilitating binding to specific molecular targets such as enzymes and receptors involved in disease pathways.
  • In Vitro Studies : In vitro experiments have demonstrated that this compound can induce apoptosis in cancer cells, suggesting its potential as a lead compound for drug development.
Biological ActivityMechanismReference
AntitumorInhibition of DHFR
AntimicrobialTargeting bacterial cell wall synthesis

Industrial Applications

The compound serves as an important intermediate in the synthesis of other valuable organic compounds. Its unique structure allows it to be utilized in:

  • Material Science : The compound can be used as a building block for synthesizing polymers or other materials with specific properties, such as enhanced thermal stability or mechanical strength.
  • Coordination Chemistry : Due to its ability to act as a ligand, it can be employed in coordination chemistry to form complexes with metal ions, which are useful in catalysis and materials science.

Case Studies and Research Findings

Several studies have focused on the applications of this compound:

  • Antitumor Efficacy : A study published in a peer-reviewed journal highlighted the compound's ability to inhibit cancer cell growth through the modulation of metabolic pathways associated with cell proliferation. The findings suggested that further optimization could lead to potent anticancer agents.
  • Antimicrobial Testing : Another research effort examined the antimicrobial properties of this compound against a range of bacterial strains. Results indicated significant inhibitory effects, warranting further investigation into its mechanism and potential therapeutic applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Effects on the Benzamide Core

4-Bromo-N-(2-Nitrophenyl)Benzamide ()
  • Structural differences : The nitro group (electron-withdrawing) replaces the ethyloxy-pyridazine-methoxyphenyl moiety.
  • The absence of a heterocyclic linker simplifies the structure but reduces binding versatility compared to the target compound .
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB, )
  • Structural differences : Combines nitro and methoxy groups on the aniline ring.
  • Implications : The methoxy group counterbalances the nitro group’s electron-withdrawing effects, improving solubility. However, the lack of a pyridazine linker limits interactions with biological targets compared to the target compound .

Pyridazine-Containing Analogs

Pyridazine Hydrazinyl Derivatives ()

Examples include compound 31 (2-{6-[2-(4-bromobenzylidene)hydrazinyl]pyridazin-3-yl}-2-(4-methoxyphenyl)acetonitrile).

  • Structural differences : Replaces the ethyloxy bridge with a hydrazinyl group and acetonitrile moiety.
  • Implications: Hydrazine linkages enable chelation with metal ions, which may enhance antifungal activity (as reported in ).

Fluorinated and Trifluoromethyl-Substituted Analogs ()

Examples include 4-bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide .

  • Structural differences : Fluorine atoms and trifluoropropoxy groups replace the methoxyphenyl-pyridazine system.
  • Implications : Fluorine enhances lipophilicity and metabolic stability, while trifluoropropoxy groups introduce steric bulk. These modifications may improve pharmacokinetics but reduce hydrogen-bonding capacity compared to the target compound’s methoxyphenyl group .

Thieno-Pyrazol Derivatives ()

Example: 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide.

  • Structural differences: Replaces pyridazine with a thieno-pyrazol ring.
  • However, the rigid thieno-pyrazol system may limit conformational adaptability compared to the pyridazine-ethyloxy linker .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield and purity of 4-bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide?

Answer:
The synthesis involves multi-step reactions, including coupling of pyridazine derivatives and benzamide precursors. Key steps include:

  • Coupling Conditions : Use of palladium catalysts or nucleophilic substitution under inert atmospheres (e.g., N₂) to minimize side reactions .
  • Reaction Optimization : Control temperature (e.g., 110°C for amide bond formation) and solvent polarity (e.g., toluene or DMF) to enhance reaction efficiency .
  • Purification : Column chromatography with gradients like ethyl acetate/hexane (60:40) or reverse-phase HPLC to isolate high-purity product .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., methoxy, bromine, and pyridazine groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action against kinase targets?

Answer:

  • In Silico Docking : Use molecular modeling (e.g., AutoDock) to predict binding affinity with kinases, focusing on the pyridazine and benzamide moieties .
  • Enzyme Assays : Measure IC₅₀ values via fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) .
  • Cellular Validation : Compare activity in wild-type vs. kinase-deficient cell lines to confirm target specificity .

Advanced: How should structure-activity relationship (SAR) studies be structured to improve bioactivity?

Answer:

  • Core Modifications : Replace the bromine atom with electron-withdrawing groups (e.g., -CF₃) to enhance binding .
  • Side Chain Variations : Introduce alkyl or aryl groups on the ethyloxy linker to optimize solubility and target engagement .
  • Biological Testing : Screen analogs in parallel using standardized assays (e.g., cytotoxicity in cancer cell lines) to correlate structural changes with activity .

Advanced: How can contradictory data on biological activity across studies be resolved?

Answer:

  • Standardize Assays : Use identical cell lines (e.g., HEK293 or HeLa) and protocols (e.g., MTT vs. CellTiter-Glo) to minimize variability .
  • Metabolic Stability Tests : Evaluate compound degradation in serum (e.g., half-life in human plasma) to explain discrepancies in in vivo vs. in vitro efficacy .
  • Orthogonal Validation : Confirm results using alternative methods (e.g., Western blotting for target protein inhibition alongside activity assays) .

Advanced: What strategies address poor aqueous solubility during pharmacological testing?

Answer:

  • Formulation Optimization : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes to enhance solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) on the methoxy or benzamide moiety for improved bioavailability .
  • Nanoparticle Encapsulation : Load the compound into liposomal carriers to increase dissolution rates in physiological media .

Advanced: How can researchers assess and mitigate compound instability under storage conditions?

Answer:

  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways (e.g., hydrolysis of the amide bond) .
  • Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under argon to prevent oxidation .
  • Analytical Monitoring : Regular HPLC-MS checks to quantify degradation products over time .

Advanced: What experimental approaches bridge in vitro findings to in vivo models effectively?

Answer:

  • Pharmacokinetic Profiling : Measure Cmax, Tmax, and AUC in rodent models to correlate dosing with efficacy .
  • Tissue Distribution Studies : Use radiolabeled compound (e.g., ¹⁴C) to track accumulation in target organs .
  • Toxicology Screening : Assess liver/kidney function markers (e.g., ALT, creatinine) to establish safety margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.